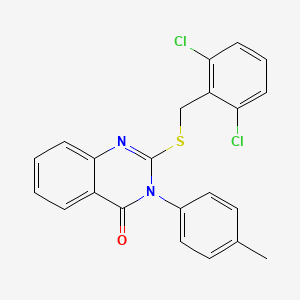
2-((2,6-Dichlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,6-二氯苄基)硫)-3-(4-甲基苯基)-4(3H)-喹唑啉酮是一种合成有机化合物,属于喹唑啉酮类。喹唑啉酮以其多样的生物活性而闻名,包括抗炎、抗癌和抗菌特性。
准备方法
合成路线和反应条件
2-((2,6-二氯苄基)硫)-3-(4-甲基苯基)-4(3H)-喹唑啉酮的合成通常涉及多步过程。一种常见的方法包括以下步骤:
2,6-二氯苄基硫醇的形成: 这是通过在水性介质中使2,6-二氯苄基氯与硫化钠反应来实现的。
4-甲基苯基喹唑啉酮的合成: 这涉及在酸性条件下使4-甲基苯基邻氨基苯甲酸与甲酰胺环化。
偶联反应: 最后一步是在碱(如碳酸钾)存在下,在有机溶剂(如二甲基甲酰胺 (DMF))中,使2,6-二氯苄基硫醇与4-甲基苯基喹唑啉酮偶联。
工业生产方法
这种化合物的工业生产方法可能涉及优化上述合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理。
化学反应分析
反应类型
2-((2,6-二氯苄基)硫)-3-(4-甲基苯基)-4(3H)-喹唑啉酮可以发生各种化学反应,包括:
氧化: 这种化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化,形成亚砜或砜。
还原: 还原反应可以使用氢化铝锂等试剂进行,以还原喹唑啉酮环。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在水性或有机溶剂中进行。
还原: 氢化铝锂,硼氢化钠;通常在无水条件下进行。
取代: 胺或硫醇等亲核试剂;反应通常在极性非质子溶剂(如DMF或DMSO)中进行。
主要产物
氧化: 亚砜,砜。
还原: 还原的喹唑啉酮衍生物。
取代: 取决于所用亲核试剂的各种取代衍生物。
科学研究应用
2-((2,6-二氯苄基)硫)-3-(4-甲基苯基)-4(3H)-喹唑啉酮在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医药: 研究其抗癌、抗炎和抗菌特性。
作用机理
2-((2,6-二氯苄基)硫)-3-(4-甲基苯基)-4(3H)-喹唑啉酮的作用机理涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物可以通过与这些靶标的活性位点或变构位点结合来调节它们的活性,从而导致其功能发生改变。所涉及的确切途径取决于特定的生物学环境和靶分子。
作用机制
The mechanism of action of 2-((2,6-Dichlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
类似化合物
2-((2,6-二氯苄基)硫)-4(3H)-喹唑啉酮: 缺少4-甲基苯基基团,这可能会影响其生物活性。
3-(4-甲基苯基)-4(3H)-喹唑啉酮: 没有2,6-二氯苄基硫基,可能改变其化学反应性和生物特性。
独特性
2-((2,6-二氯苄基)硫)-3-(4-甲基苯基)-4(3H)-喹唑啉酮由于同时存在2,6-二氯苄基硫基和4-甲基苯基基团而具有独特性。
属性
CAS 编号 |
476486-13-2 |
|---|---|
分子式 |
C22H16Cl2N2OS |
分子量 |
427.3 g/mol |
IUPAC 名称 |
2-[(2,6-dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H16Cl2N2OS/c1-14-9-11-15(12-10-14)26-21(27)16-5-2-3-8-20(16)25-22(26)28-13-17-18(23)6-4-7-19(17)24/h2-12H,13H2,1H3 |
InChI 键 |
WGCCLFDCUHTITK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046962.png)

![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
![6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046972.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)


![3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12047005.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12047007.png)
![2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B12047008.png)
